1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one is an organic compound characterized by its unique molecular structure, which includes an ethoxy group and a methylthio group attached to a phenyl ring. The compound has the molecular formula and a molecular weight of 224.32 g/mol. It is classified as a ketone due to the presence of the propanone functional group.
This compound is synthesized through specific chemical reactions involving starting materials such as 2-ethoxy-6-(methylthio)benzaldehyde and suitable ketones under controlled conditions. The synthesis is often optimized for yield and purity in industrial settings.
1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one belongs to the class of organic compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O). It is also categorized under substituted phenyl compounds due to its aromatic structure.
The synthesis of 1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one typically involves the following steps:
The molecular structure of 1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one can be represented as follows:
The compound's structural features can be summarized in a table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.32 g/mol |
| InChI | InChI=1S/C12H16O2S/c1-4 |
| InChI Key | GNMAGDLYFDFCKU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C=CC=C1SC)OCC |
1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, impacting both yield and selectivity.
The mechanism of action for 1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one involves its interaction with biological targets, potentially modulating various biochemical pathways. While specific molecular targets are still under investigation, it is believed that the compound may affect enzyme activity or receptor interactions due to its functional groups.
The physical properties of 1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one include:
Chemical properties include:
1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one has several applications in scientific research:
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4